molecular formula C10H8ClNO4 B14374007 2-Chloro-N-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide CAS No. 89967-40-8

2-Chloro-N-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B14374007
CAS No.: 89967-40-8
M. Wt: 241.63 g/mol
InChI Key: JSKNVAVZJJYWBJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a chloroacetamide group attached to a benzodioxole ring system, which also contains a formyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide typically involves the reaction of 2-chloroacetamide with a suitable benzodioxole derivative. One common method is to start with 6-formyl-2H-1,3-benzodioxole, which is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: 2-Chloro-N-(6-carboxy-2H-1,3-benzodioxol-5-yl)acetamide.

    Reduction: 2-Chloro-N-(6-hydroxymethyl-2H-1,3-benzodioxol-5-yl)acetamide.

    Substitution: 2-Amino-N-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide.

Scientific Research Applications

2-Chloro-N-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the benzodioxole ring system may interact with cellular membranes or other macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide
  • 2-Chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide

Uniqueness

2-Chloro-N-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The formyl group allows for specific interactions with biological targets, making it a valuable compound for research in medicinal chemistry and drug development.

Properties

CAS No.

89967-40-8

Molecular Formula

C10H8ClNO4

Molecular Weight

241.63 g/mol

IUPAC Name

2-chloro-N-(6-formyl-1,3-benzodioxol-5-yl)acetamide

InChI

InChI=1S/C10H8ClNO4/c11-3-10(14)12-7-2-9-8(15-5-16-9)1-6(7)4-13/h1-2,4H,3,5H2,(H,12,14)

InChI Key

JSKNVAVZJJYWBJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)NC(=O)CCl

Origin of Product

United States

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